3-Methyl-3,9-diazaspiro[5.5]undecane

Solubility Medicinal Chemistry Building Blocks

Specifically designed for medicinal chemistry and fragment-based discovery, 3-Methyl-3,9-diazaspiro[5.5]undecane (CAS 13323-45-0) delivers a unique asymmetric secondary amine motif (one NH, one N-CH3) on the privileged 3,9-diazaspiro[5.5]undecane scaffold. Its high aqueous solubility (25,160 mg/L) supports HTE and green chemistry workflows. Chemists leverage this rigid core for selective GABAA receptor antagonist design (Ki = 180 nM analogs) and CCR5-targeted antiviral programs. Do not confuse with unsubstituted or di-methyl analogs—methylation state governs receptor recognition. Standard bulk and research quantities available now.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 13323-45-0
Cat. No. B084553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3,9-diazaspiro[5.5]undecane
CAS13323-45-0
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCN1CCC2(CCNCC2)CC1
InChIInChI=1S/C10H20N2/c1-12-8-4-10(5-9-12)2-6-11-7-3-10/h11H,2-9H2,1H3
InChIKeyOFXQSNLQXDCJCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3,9-diazaspiro[5.5]undecane (CAS 13323-45-0): Core Chemical Profile and Procurement Context


3-Methyl-3,9-diazaspiro[5.5]undecane (CAS 13323-45-0) is a mono-methylated spirocyclic diamine building block, belonging to the 3,9-diazaspiro[5.5]undecane class [1]. It is distinguished by a single methyl group on the 3-position nitrogen of the spiro[5.5]undecane framework, which creates an asymmetric, secondary amine motif (one NH, one N-CH3) [2]. This compound is primarily utilized as a versatile synthetic intermediate and as a fragment in medicinal chemistry campaigns targeting GABAA receptors and other CNS targets [3]. The exact IUPAC name is 3-methyl-3,9-diazaspiro[5.5]undecane, with a molecular formula of C10H20N2 and a molecular weight of 168.28 g/mol [1].

Why In-Class Analogs of 3-Methyl-3,9-diazaspiro[5.5]undecane Cannot Be Substituted Without Experimental Validation


The 3,9-diazaspiro[5.5]undecane scaffold exhibits a remarkable sensitivity to N-substitution patterns. Simple methyl group variations—from unsubstituted to mono-methyl to di-methyl—profoundly alter physicochemical properties, hydrogen-bonding capacity, and receptor recognition [1]. For instance, the unsubstituted parent (CAS 180-46-1) is a symmetric diamine, while the mono-methylated target compound (CAS 13323-45-0) is asymmetric, affecting its basicity and solubility . Furthermore, SAR studies on elaborated derivatives show that even subtle changes to the spirocyclic core can drastically shift biological activity from GABAAR antagonism to dopamine D3 receptor modulation [2]. Therefore, assuming functional equivalence among these closely related building blocks is a significant risk; the specific methylation state directly governs the compound's utility in a given synthetic pathway or biological assay. The following quantitative evidence underscores these critical distinctions.

Quantitative Differentiators for 3-Methyl-3,9-diazaspiro[5.5]undecane vs. Key Analogs


Physicochemical Profile: Enhanced Aqueous Solubility vs. Unsubstituted Analog

The mono-methylated 3-Methyl-3,9-diazaspiro[5.5]undecane exhibits significantly higher calculated aqueous solubility compared to its unsubstituted parent, 3,9-diazaspiro[5.5]undecane (CAS 180-46-1) [1]. This difference is critical for formulation and assay design, as the unsubstituted compound is poorly characterized for solubility, whereas the methylated derivative has a reported value of 25,160 mg/L at 25°C . This property makes the target compound a more suitable building block for aqueous-phase reactions and for generating lead compounds with improved developability profiles.

Solubility Medicinal Chemistry Building Blocks

Thermal Stability and Handling: Higher Melting Point vs. Di-Methylated Analog

The mono-methylated 3-Methyl-3,9-diazaspiro[5.5]undecane demonstrates a significantly higher melting point (128-130 °C) compared to its di-methylated counterpart, 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane (CAS 93004-48-9) . While the melting point of the di-methylated analog is not widely reported, its boiling point is notably lower at 237.3±8.0 °C , indicating a different thermal behavior and potentially lower intermolecular forces due to increased steric hindrance from the second methyl group. The higher melting point of the target compound suggests greater solid-state stability and ease of handling under ambient conditions, a practical advantage for storage and weighing in the laboratory.

Thermal Properties Synthetic Chemistry Storage

Biological Target Engagement: GABAAR Antagonism vs. Piperazine Scaffolds

In the context of GABAA receptor (GABAAR) research, the 3,9-diazaspiro[5.5]undecane core is a known privileged scaffold for competitive antagonism. While specific binding data for the unadorned 3-Methyl-3,9-diazaspiro[5.5]undecane fragment is not available, studies on closely related elaborated derivatives (e.g., compound 1e) demonstrate high-nanomolar affinity (Ki = 180 nM) and functional antagonism [1]. This contrasts sharply with piperazine-based scaffolds, which are often associated with promiscuous aminergic GPCR binding (e.g., dopamine D3R Ki = 12.0 nM for a highly optimized diazaspiro derivative, but with broader off-target effects) [2]. The diazaspiro core is specifically leveraged to reduce such promiscuity, making it a preferred starting point for developing selective GABAAR modulators [2].

GABAAR Antagonist Neuroscience Immunomodulation

Recommended Application Scenarios for 3-Methyl-3,9-diazaspiro[5.5]undecane Based on Evidence


Synthesis of GABAA Receptor Modulators for Neuroscience and Immuno-oncology Research

3-Methyl-3,9-diazaspiro[5.5]undecane serves as a privileged fragment for constructing competitive GABAA receptor antagonists. Elaborated analogs of this core (e.g., compound 1e) have demonstrated high-nanomolar binding affinity (Ki = 180 nM) and functional immunomodulatory effects by rescuing T-cell proliferation inhibition [1]. This makes it a valuable building block for medicinal chemists exploring peripheral GABAAR inhibition in areas such as neuroinflammation or cancer immunotherapy [1].

Fragment-Based Drug Discovery (FBDD) Aiming for Reduced Aminergic GPCR Promiscuity

The low-affinity, rigid spirocyclic core of this compound is intentionally leveraged in fragment-based approaches to build selective ligands. Studies show that incorporating a weakly potent diazaspiro orthosteric fragment (e.g., fragment 5a with D3R Ki = 2.7 µM) helps minimize off-target interactions at serotonergic and adrenergic GPCRs, which are common liabilities for piperazine-containing scaffolds [2]. This strategic use of a low-affinity starting point is ideal for programs prioritizing high selectivity over high potency at the fragment stage [2].

Synthetic Chemistry: Aqueous-Phase Reactions and High-Throughput Experimentation

With a high calculated aqueous solubility of 25,160 mg/L at 25°C , 3-Methyl-3,9-diazaspiro[5.5]undecane is particularly well-suited for reactions in water or aqueous/organic mixtures. This property enables its use in high-throughput experimentation (HTE) platforms and green chemistry applications where water is the preferred solvent, providing a practical advantage over less soluble spirocyclic diamine alternatives .

Development of CCR5 Antagonists for HIV and Inflammatory Disease Research

Preliminary pharmacological screening indicates that compounds containing the 3-methyl-3,9-diazaspiro[5.5]undecane core can act as CCR5 antagonists, suggesting utility in preparing treatments for CCR5-mediated diseases, including HIV infection, asthma, and rheumatoid arthritis [3]. This provides a specific, patent-supported application scenario for researchers in antiviral and anti-inflammatory drug discovery [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-3,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.